molecular formula C25H19Cl2N3O3 B2680287 1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione CAS No. 1023856-94-1

1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione

Cat. No. B2680287
CAS RN: 1023856-94-1
M. Wt: 480.35
InChI Key: XUFNHZFWVUTZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione is a useful research compound. Its molecular formula is C25H19Cl2N3O3 and its molecular weight is 480.35. The purity is usually 95%.
BenchChem offers high-quality 1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthetic Applications

Isolation and Characterization of Carbanions

Research by Krahulic et al. (2009) explores the isolation of phenylide-like carbanions within N-heterocyclic carbene frameworks, revealing significant advancements in the understanding and manipulation of carbanions, which could be relevant for the synthesis and functionalization of complex molecules including diazaperhydroine derivatives (Krahulic et al., 2009).

Development of Ligands and Coordination Chemistry

Ghaffarinia and Golchoubian (2005) discuss the preparation of phenol-based ligands with coordination sites, which could be pivotal for creating complex molecules with specific properties, including those similar to the compound (Ghaffarinia & Golchoubian, 2005).

Photophysical and Material Properties

Chiral Nickel Complexes in Polymer Synthesis

A study by Yuan et al. (2013) on chiral nickel complexes used in the synthesis of dendritic polyethylene highlights the role of organometallic chemistry in developing new materials, which might provide insights into the potential material applications of diazaperhydroine derivatives (Yuan et al., 2013).

Polymerization Catalysts Based on Nickel and Palladium Complexes

Research by Schmid et al. (2001) on new catalysts for olefin polymerization could inform the development of novel catalytic systems using complex molecules like diazaperhydroine derivatives for polymer synthesis and modification (Schmid et al., 2001).

Electronic and Fluorescence Properties

Photochromic and Fluorescence Switching Properties

A study by Taguchi et al. (2011) on hexatriene-type photochromic compounds and their fluorescence properties could provide a foundation for understanding the photophysical behaviors of complex diazaperhydroine derivatives, especially in applications related to optoelectronics or fluorescence-based sensors (Taguchi et al., 2011).

properties

IUPAC Name

1,3-bis(2-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N3O3/c1-28(2)17-13-11-16(12-14-17)15-18-23(31)29(21-9-5-3-7-19(21)26)25(33)30(24(18)32)22-10-6-4-8-20(22)27/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFNHZFWVUTZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3Cl)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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